molecular formula C17H21NO5 B7723295 2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B7723295
M. Wt: 319.4 g/mol
InChI Key: TZNBTMCEMLXYEM-UHFFFAOYSA-N
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Description

2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C17H21NO5 . It has a molecular weight of 319.36 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 319.36 . The compound should be stored in a refrigerator .

Scientific Research Applications

  • Supramolecular Arrangement Influenced by Weak Intermolecular Interactions :

    • A study focused on the crystal structure analysis of oxopyrrolidine analogs, highlighting the role of weak interactions like C-H⋯O/C-H⋯π in controlling the conformation of the molecules and the construction of supramolecular assemblies. This research provides insights into how these compounds, even without a hydrogen bond donor and acceptor system, can form complex assemblies through various weak interactions (Samipillai et al., 2016).
  • Parallel Solution-Phase Synthesis :

    • Another study reported the parallel acid-catalyzed treatment of oxopyrrolidine derivatives, leading to a library of substituted di-tert-butyl oxopyrrolidine dicarboxylates. This work contributes to the field by demonstrating a method for synthesizing a diverse range of these compounds (Svete et al., 2010).
  • Solution-Phase Combinatorial Synthesis :

    • A study explored the solution-phase combinatorial synthesis of oxopyrrolidine carboxamides. Key intermediate compounds were acylated and coupled with amines to furnish a library of oxopyrrolidine derivatives. This research is significant in expanding the synthetic methods and diversity of oxopyrrolidine compounds (Malavašič et al., 2007).
  • Synthesis and Biological Evaluation of Pyrrolidine Derivatives :

    • A recent study involved the microwave-assisted synthesis of 2-benzyl tert-butylpyrrolidine-1,2-dicarboxylate derivatives, leading to compounds with potential antimicrobial activity. This highlights the possible pharmaceutical applications of these compounds (Sreekanth & Jha, 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNBTMCEMLXYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension containing (2S)5-oxo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (10.00 g, 0.044 mol, 1.0 equivalent), benzyl bromide (7.88 g, 0.046 mol, 1.05 equivalents), and potassium carbonate (15.20 g, 0.11 mol, 2.5 equivalents) in DMF (200 ml) was allowed to stir at 65° C. overnight. The reaction was allowed to cool to room temperature and the mixture was filtered through Celite. The solid was rinsed with ethyl acetate (100 ml) and the resulting filtrate was partitioned between ethyl acetate and saturated brine solution. The organic layer was washed with saturated brine (3×100 ml), dried over anhydrous Na2SO4 and concentrated iiz vacuo. The crude, colorless oil was chromatographed on silica to afford 5-oxo-pyrrolidine-1,2-dicarboxylic acid 2-benzyl ester 1-tert-butyl ester as a colorless oil (8.20 g, 0.026 mol, 59% yield). Analysis H1 NMR (400 MHz, CDCl3): 7.36 (5H, broad s), 5.20 (2H, d), 4.64 (1H, dd), 2.44–1.96 (4H, m), 1.41 (9H, s). MS (LC-MS): Calculated for C17H21NO5 319.14. Found 320.19 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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